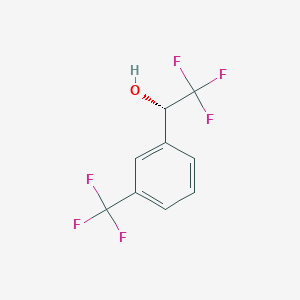
(S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol is a chiral fluorinated alcohol. The presence of trifluoromethyl groups in its structure imparts unique physicochemical properties, making it a valuable compound in various fields of research and industry. The compound is known for its high lipophilicity, thermal stability, and resistance to metabolic degradation, which are advantageous in pharmaceutical and agrochemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3-(trifluoromethyl)benzaldehyde.
Grignard Reaction: The aldehyde is subjected to a Grignard reaction with ethylmagnesium bromide to form the corresponding secondary alcohol.
Fluorination: The secondary alcohol is then fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the trifluoromethyl group at the alpha position.
Chiral Resolution: The racemic mixture obtained is resolved using chiral chromatography or enzymatic resolution to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated chromatographic systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, mild conditions (room temperature).
Reduction: LiAlH4, anhydrous conditions, low temperature.
Substitution: SOCl2, PBr3, reflux conditions.
Major Products
Oxidation: 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanone.
Reduction: 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethane.
Substitution: 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethyl chloride or bromide.
Aplicaciones Científicas De Investigación
(S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs with improved metabolic stability.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of (S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol is largely dependent on its application. In pharmaceutical research, it may act as an enzyme inhibitor or modulator due to its ability to interact with specific molecular targets. The trifluoromethyl groups enhance binding affinity and selectivity towards target proteins, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol: The enantiomer of the compound with similar properties but different biological activity.
2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethan-1-ol: A positional isomer with different physicochemical properties.
2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanone: The oxidized form of the compound with distinct reactivity.
Uniqueness
(S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol is unique due to its chiral nature and the presence of multiple trifluoromethyl groups, which impart high lipophilicity, thermal stability, and resistance to metabolic degradation. These properties make it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C9H6F6O |
|---|---|
Peso molecular |
244.13 g/mol |
Nombre IUPAC |
(1S)-2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H6F6O/c10-8(11,12)6-3-1-2-5(4-6)7(16)9(13,14)15/h1-4,7,16H/t7-/m0/s1 |
Clave InChI |
BSMNENKVFMPEGA-ZETCQYMHSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)C(F)(F)F)[C@@H](C(F)(F)F)O |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



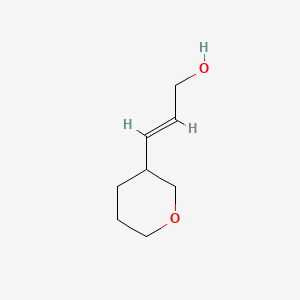
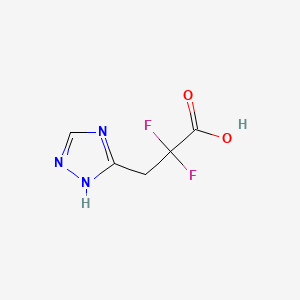

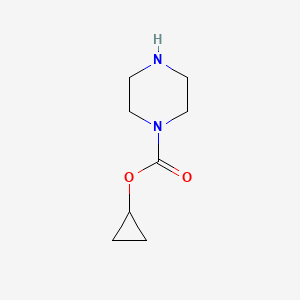

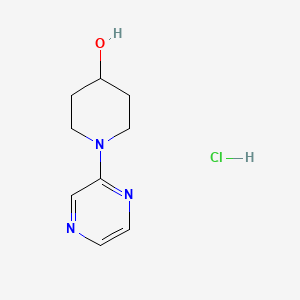



![Methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate, trifluoroacetic acid](/img/structure/B15310330.png)
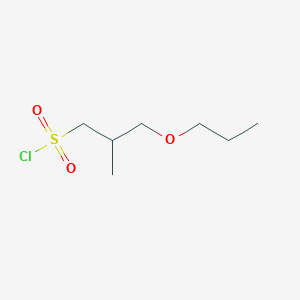
![1-(Aminomethyl)-3-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylicacidhydrochloride](/img/structure/B15310348.png)

